5-iodo-1,4-dimethyl-1H-imidazole
Description
Broad Significance of Imidazole (B134444) Scaffolds in Contemporary Chemical Research
The imidazole nucleus is a fundamental structural motif in medicinal chemistry and drug discovery. acs.org Its prevalence stems from its unique physicochemical properties, including its aromatic nature, ability to participate in hydrogen bonding as both a donor and acceptor, and its capacity to coordinate with metal ions. This versatility allows imidazole-containing molecules to bind effectively to a wide range of biological targets like enzymes and receptors. echemi.com Consequently, the imidazole scaffold is a core component of many natural products, such as the essential amino acid histidine and the neurotransmitter histamine.
The therapeutic applications of imidazole derivatives are extensive and diverse. They form the basis for numerous pharmaceuticals, including antifungal agents (e.g., ketoconazole), anti-ulcer drugs (e.g., omeprazole), and antihypertensive medications. echemi.com In the realm of contemporary research, imidazole-based compounds are continuously being investigated for new therapeutic roles, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. acs.org The ease with which the imidazole ring can be chemically modified allows for the systematic optimization of biological activity, making it an enduringly popular scaffold in the development of novel therapeutic entities. acs.org
Structural Characteristics and Nomenclature of Imidazoles
Imidazole is a planar, five-membered aromatic heterocycle with the molecular formula C₃H₄N₂. baranlab.org The ring consists of three carbon atoms and two nitrogen atoms located at non-adjacent positions, conventionally numbered 1 and 3. This arrangement satisfies Hückel's rule for aromaticity, with a sextet of π-electrons delocalized across the ring, which imparts significant thermal and chemical stability. baranlab.org
A key feature of imidazole is its amphoteric nature; it can act as both an acid and a base. The pyrrole-like nitrogen (at position 1, bearing a hydrogen atom in the parent molecule) is weakly acidic, while the pyridine-like nitrogen (at position 3, with a lone pair of electrons in the plane of the ring) is basic. baranlab.org This dual reactivity is crucial to its role in biological systems, such as acting as a proton shuttle in enzyme active sites. Due to proton transfer between the two nitrogen atoms, unsubstituted and symmetrically substituted imidazoles at the 4 and 5 positions exist as a mixture of two equivalent tautomeric forms.
According to IUPAC nomenclature, the numbering of the imidazole ring begins at the nitrogen atom with the hydrogen substituent (or another substituent in N-substituted imidazoles) and proceeds around the ring to give the lowest possible numbers to other substituents.
Contextualization of Halogenated Imidazole Derivatives: A Research Perspective
The introduction of halogen atoms onto the imidazole scaffold is a powerful strategy for modulating the molecule's physicochemical and biological properties. Halogenation can significantly alter a compound's lipophilicity, electronic distribution, and metabolic stability. These modifications can, in turn, influence its pharmacokinetic profile and its affinity for biological targets. For instance, halogenated imidazole derivatives have been explored as potent inhibitors of various enzymes, including kinases, which are crucial targets in cancer therapy.
The specific halogen used (fluorine, chlorine, bromine, or iodine) imparts distinct properties. Iodine, being the largest and most polarizable of the common halogens, can introduce significant steric bulk and engage in halogen bonding—a non-covalent interaction that can influence molecular recognition and crystal packing. The carbon-iodine bond is also relatively weak, making iodinated imidazoles valuable synthetic intermediates, particularly in cross-coupling reactions like the Suzuki reaction, which allows for the introduction of new carbon-carbon bonds at the site of iodination. google.com
Specific Focus on Iodinated and Alkylated Imidazole Derivatives, with Emphasis on 5-Iodo-1,4-dimethyl-1H-imidazole
Combining halogenation with alkylation further diversifies the properties of the imidazole core. N-alkylation, typically at the 1-position, prevents tautomerism and can increase lipophilicity, potentially enhancing cell membrane permeability. Alkylation at the carbon positions (e.g., C-4 or C-5) can introduce steric hindrance and alter the electronic nature of the ring, thereby fine-tuning the molecule's interaction with its biological target.
The compound This compound is a specific example that embodies these structural modifications. It features an iodine atom at the C-5 position, a methyl group at the C-4 position, and a methyl group on the N-1 nitrogen. This substitution pattern fixes the tautomeric form and introduces both a halogen bond donor (the iodine atom) and hydrophobic alkyl groups. While extensive research specifically targeting this compound is not widely published, its structure suggests its potential utility as a synthetic building block. The presence of the iodo group makes it a prime candidate for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the construction of more complex, polysubstituted imidazole derivatives for screening in medicinal chemistry and materials science. Its chemical properties can be inferred from related structures like 5-bromo-1,4-dimethyl-1H-imidazole, which serves as a precursor in chemical synthesis. echemi.com
Compound Data Table
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-iodo-1,4-dimethylimidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IN2/c1-4-5(6)8(2)3-7-4/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAGFVZJXHPTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Iodo 1,4 Dimethyl 1h Imidazole and Analogous Structures
Regioselective Iodination of Imidazole (B134444) Precursors
The introduction of an iodine atom onto an imidazole ring with high positional control is a critical step in the synthesis of many targeted molecules. Chemists have developed several protocols to achieve this, primarily through the direct iodination of activated imidazole precursors.
Direct Iodination Protocols
Direct iodination involves the reaction of an imidazole substrate with an electrophilic iodine source. The success of this approach hinges on the reactivity of the imidazole ring and the choice of the iodinating agent.
N,N'-Diiodo-5,5-dimethylhydantoin (DIH) is a solid, stable, and convenient source of electrophilic iodine, making it a preferable alternative to molecular iodine, which sublimes. organic-chemistry.org It is effective for the iodination of a wide range of electron-rich aromatic compounds, including imidazoles. organic-chemistry.org The reaction is typically carried out under mild conditions in a suitable solvent like acetonitrile. organic-chemistry.org Disulfide catalysis can be employed to activate DIH, promoting the iodination of substrates such as imidazoles and pyrazoles. organic-chemistry.org The use of DIH in the presence of a thiourea (B124793) catalyst has also been shown to be an effective method for the organocatalytic iodination of activated aromatic compounds, providing high yields and excellent regioselectivity.
Table 1: Examples of Iodination using DIH
| Substrate Type | Catalyst/Activator | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Electron-rich arenes (e.g., imidazoles) | Disulfide | Acetonitrile, mild conditions | Promotes iodination | organic-chemistry.org |
| Activated aromatic compounds | Thiourea | Acetonitrile | Highly regioselective, high yields |
This table illustrates the versatility of DIH in iodination reactions under various catalytic systems.
The combination of molecular iodine and dimethyl sulfoxide (B87167) (DMSO) represents an inexpensive, environmentally friendly, and powerful system for various organic transformations, including the synthesis of substituted imidazoles. gaylordchemical.comnih.govresearchgate.net In many of these syntheses, the I₂/DMSO system facilitates an initial iodination step. researchgate.netnih.gov For instance, in the one-pot synthesis of 2,4,5-trisubstituted imidazoles from α-methylene ketones, the proposed mechanism involves an iodine-assisted proton abstraction followed by iodination to form an α-iodinated intermediate. researchgate.netnih.gov DMSO then acts as an oxidant to convert this intermediate into a diketone, which subsequently cyclizes to form the imidazole ring. gaylordchemical.comnih.gov This method is valued for its use of stable and readily available reagents and its applicability to a diverse range of substrates. researchgate.netnih.govrsc.org
Table 2: I₂/DMSO Mediated Synthesis of Trisubstituted Imidazoles
| Starting Materials | Key Steps | Conditions | Product | Reference |
|---|---|---|---|---|
| α-Methylene ketone, Aldehyde, Ammonium (B1175870) acetate | Iodination, Oxidation, Cyclization | I₂ (0.5 equiv), DMSO, 100°C | 2,4,5-Trisubstituted imidazole | researchgate.netnih.gov |
This table highlights the dual role of the I₂/DMSO system as both a catalyst for iodination and an oxidant in multi-step, one-pot syntheses.
Positional Control in Iodination (e.g., C-4 vs. C-5 Iodination)
Achieving regioselectivity in the iodination of imidazoles—directing the iodine atom to a specific carbon such as C-4 or C-5—is a significant synthetic challenge. The inherent electronic properties of the imidazole ring dictate its reactivity. The C-5 position is generally the most nucleophilic and thus most susceptible to electrophilic substitution. nih.gov The C-4 position is less reactive, and the C-2 position is the least reactive towards electrophiles but has the most acidic proton. nih.gov
Chemists can manipulate this inherent reactivity to control the position of iodination. For example, the use of a directing or protecting group on one of the nitrogen atoms can significantly alter the electronic distribution in the ring. The SEM [2-(trimethylsilyl)ethoxymethyl] group has been used effectively in palladium-catalyzed C-H arylations to direct substitution. nih.gov A "SEM-switch" strategy, which involves moving the SEM group from the N-1 to the N-3 position, can be employed to activate the C-4 position for functionalization, which is typically unreactive. nih.gov
Furthermore, reaction conditions can be tuned to favor one isomer over another. For pyrazoles, a related azole, treatment with n-BuLi followed by iodine leads exclusively to C-5 iodination, whereas using ceric ammonium nitrate (B79036) (CAN) with iodine results in selective C-4 iodination. nih.gov Similar strategies involving careful selection of bases, solvents, and iodinating agents are crucial for achieving positional control in the iodination of imidazoles, enabling the synthesis of specific isomers like 5-iodo- versus 4-iodo-1,4-dimethyl-1H-imidazole.
De Novo Imidazole Ring Construction Incorporating Iodine and Alkyl Groups
An alternative to modifying a pre-formed imidazole is to construct the ring from acyclic components in a process that incorporates the necessary iodine and alkyl substituents from the start.
Multi-Component Cyclization Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all starting materials, offer an efficient pathway to complex heterocyclic structures. nih.govrsc.org Several MCRs have been developed for the synthesis of highly substituted imidazoles. nih.govorganic-chemistry.org
A notable example is the iodine/DMSO-catalyzed sequential one-pot synthesis of 2,4,5-trisubstituted imidazoles from α-methylene ketones, aldehydes, and ammonium acetate. researchgate.netnih.gov This reaction proceeds through the formation of a diketone intermediate, which then undergoes condensation with the aldehyde and ammonia (B1221849) source to build the imidazole ring. gaylordchemical.comnih.gov By starting with an appropriately substituted iodinated ketone or aldehyde, this method could be adapted to produce iodinated imidazole derivatives. The use of iodine as a catalyst in these reactions highlights its role in both facilitating the initial oxidation and promoting the final cyclization steps. nih.gov Such strategies are atom-economical and allow for the rapid generation of a diverse library of imidazole compounds from simple building blocks. nih.gov
Strategies Involving Iodine-Containing Synthons
The direct introduction of iodine onto a pre-formed 1,4-dimethyl-1H-imidazole ring is a primary strategy for the synthesis of 5-iodo-1,4-dimethyl-1H-imidazole. This approach relies on electrophilic iodination reactions, where the choice of iodinating agent and reaction conditions are critical for achieving the desired regioselectivity. The imidazole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack. The C5 position of 1,4-dimethyl-1H-imidazole is the most sterically accessible and electronically favorable site for iodination.
Commonly employed iodine-containing synthons include molecular iodine (I₂) and N-iodosuccinimide (NIS). The reactivity of these reagents can be modulated by the addition of acids or bases. For instance, the use of I₂ in the presence of a base can generate a more potent iodinating species.
A general procedure for the iodination of a 1,4-disubstituted imidazole is presented in the table below.
| Starting Material | Reagents and Conditions | Product | Key Observations |
|---|---|---|---|
| 1,4-dimethyl-1H-imidazole | N-Iodosuccinimide (NIS), Acetonitrile (CH₃CN), Reflux | This compound | Regioselective iodination at the C5 position is expected due to steric hindrance at C2 and electronic effects. |
| 1,4-dimethyl-1H-imidazole | Iodine (I₂), Sodium Bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂) | This compound | The basic conditions can enhance the rate of iodination. |
Approaches from Alternative Heterocyclic Precursors
The construction of the desired this compound framework can also be achieved by transforming other heterocyclic systems. This approach offers an alternative pathway when direct iodination of the imidazole core is problematic or leads to undesired isomers. Triazoles, in particular, have emerged as versatile precursors for the synthesis of substituted imidazoles.
Denitrogenative Transformations of 5-Amino-1,2,3-triazoles
One powerful strategy involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.govresearchgate.netresearchgate.net This method relies on the rearrangement of the triazole ring to form an imidazole core, with the expulsion of a molecule of nitrogen gas. The substituents on the final imidazole product are determined by the substitution pattern of the starting triazole. To synthesize this compound via this route, a suitably substituted 5-amino-1,2,3-triazole precursor would be required.
The general mechanism involves the protonation of the triazole, followed by a series of rearrangements leading to the formation of a carbene intermediate, which then cyclizes to the imidazole ring. mdpi.com
Annulation-Induced Cascade Reactions of Iodotriazoles
Another sophisticated approach involves the rhodium-catalyzed annulation of N-sulfonyl-1,2,3-triazoles. rsc.org In these reactions, the triazole acts as a synthon for the formation of the imidazole ring through a cascade of bond-forming and bond-breaking events. By starting with an appropriately substituted iodotriazole, it is conceivable to construct the this compound skeleton. These reactions often proceed through the formation of a rhodium-carbene intermediate, which then undergoes further transformations. rsc.org
| Precursor Type | General Transformation | Potential for this compound Synthesis |
|---|---|---|
| 5-Amino-1,2,3-triazole | Acid-mediated denitrogenation and rearrangement | Requires a precursor with the appropriate iodo and methyl substituents. |
| N-Sulfonyl-iodotriazole | Rhodium-catalyzed annulation with a suitable reaction partner | Offers a convergent approach where the iodo and methyl groups can be incorporated from different starting materials. |
Post-Synthetic Functionalization for Specific Substitution Patterns
In many instances, a readily available imidazole derivative is synthesized and then further modified to achieve the desired substitution pattern. This "post-synthetic functionalization" approach is highly valuable for creating libraries of related compounds for structure-activity relationship studies.
N-Alkylation Strategies for Imidazoles
The introduction of an alkyl group onto a nitrogen atom of the imidazole ring is a fundamental transformation. For the synthesis of this compound, if one were to start with 4-iodo-5-methyl-1H-imidazole, a selective N-methylation at the N1 position would be required. A variety of alkylating agents can be employed, including alkyl halides (e.g., methyl iodide) and dimethyl sulfate, typically in the presence of a base. The choice of base and solvent can influence the regioselectivity of the N-alkylation.
Selective Methylation of Imidazole Nitrogen and Carbon Atoms
Achieving selective methylation at both a nitrogen and a carbon atom of the imidazole ring requires careful planning of the synthetic route. For instance, to obtain this compound, one could envision a sequence involving the initial synthesis of a 4-methyl-5-iodo-1H-imidazole intermediate, followed by a regioselective N-methylation. Alternatively, a 1-methyl-4-iodo-1H-imidazole could be subjected to a C-methylation at the 5-position, although C-H activation and methylation of imidazoles can be challenging and may require specific directing groups or catalysts.
Recent advances in methylation chemistry offer a range of reagents with varying reactivities and selectivities, which can be beneficial for achieving the desired methylation pattern on a complex imidazole scaffold.
| Functionalization | Starting Material Example | Reagents and Conditions | Target Product | Key Challenge |
|---|---|---|---|---|
| N-Alkylation | 4-Iodo-5-methyl-1H-imidazole | Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetone | This compound | Controlling the regioselectivity of N-methylation. |
| C-Methylation | 1-Methyl-4-iodo-1H-imidazole | Organometallic reagent (e.g., CH₃Li) followed by an electrophile, or a directed C-H activation catalyst | This compound | Achieving selective C-H activation and methylation at the desired carbon. |
Advanced Synthetic Techniques
Modern synthetic chemistry has increasingly embraced advanced techniques that offer enhanced control, safety, and efficiency. For the preparation of iodinated imidazoles, continuous flow chemistry and solvent-free reactions represent the forefront of this evolution, addressing many of the limitations found in conventional batch methods.
Continuous Flow Synthesis for Iodinated Imidazoles
Continuous flow chemistry has emerged as a powerful and revolutionary tool in organic synthesis. researchgate.net By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this technique provides superior control over reaction parameters such as temperature, pressure, and reaction time. researchgate.netnih.gov This precise control minimizes exotherms, allows for the safe handling of hazardous reagents, and can significantly improve reaction yields and purity. researchgate.net
Research into the iodination of the imidazole backbone has successfully utilized multi-jet oscillating disk (MJOD) flow reactors. researchgate.netrsc.org In these systems, selective mono- and di-iodination of imidazole has been achieved with short reactor residence times. researchgate.netrsc.org One developed process uses N,N'-1,3-diiodo-5,5-dimethylhydantoin as the iodinating agent. researchgate.netrsc.org A key advantage of this approach is the ability to integrate, or "telescope," multiple reaction and purification steps into a single, streamlined process. nih.govbeilstein-journals.org For instance, the synthesis of 4(5)-iodo-1H-imidazole hydrochloride salt in a continuous flow system has been successfully combined with a continuous liquid-liquid extraction unit for work-up and purification. rsc.org This integration avoids the need for isolating intermediates, which is a common challenge in multi-step synthesis. researchgate.net
The efficiency of these flow processes is notable, with demonstrated high mass-time yields. The production of 4(5)-iodo-1H-imidazole hydrochloride salt reached a capacity of 95 g per day, while 4,5-diiodo-1H-imidazole could be produced at a rate of 295 g per day. researchgate.netrsc.org These methods significantly reduce the need for high boiling point polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which are often used to prevent the precipitation of insoluble intermediates but pose challenges for removal during purification. researchgate.netnih.gov
Summary of Continuous Flow Synthesis for Iodinated Imidazoles
| Product | Reactor Type | Key Features | Production Capacity | Source |
|---|---|---|---|---|
| 4(5)-Iodo-1H-imidazole HCl salt | Multi-Jet Oscillating Disk (MJOD) | Concatenated with continuous flow liquid-liquid extraction for work-up. | 95 g/day | researchgate.netrsc.org |
| 4,5-Diiodo-1H-imidazole | Multi-Jet Oscillating Disk (MJOD) | Concatenated with semi-continuous vacuum filtration for product isolation. | 295 g/day | researchgate.netrsc.org |
| Imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazoles | Three-microreactor system | Telescoped three-step synthesis combined with liquid-liquid microextraction. | ~0.5 g/h | beilstein-journals.org |
Solvent-Free Synthetic Pathways
Solvent-free synthesis, a cornerstone of green chemistry, aims to eliminate the use of volatile and often hazardous organic solvents. frontiersin.org These reactions are typically conducted by grinding solid reactants together or by heating a mixture of reactants without any solvent. This approach offers benefits such as reduced environmental impact, lower costs, operational simplicity, and often, higher yields and shorter reaction times. researchgate.net
For the synthesis of imidazole derivatives, solvent-free methods have proven highly effective. An efficient, three-component condensation reaction to produce 1,2,4,5-tetrasubstituted imidazoles utilizes molecular iodine as a catalyst under solvent-free conditions. researchgate.net This method is noted for its operational simplicity, the use of inexpensive and non-toxic reagents, and high product yields. researchgate.net While in this specific case iodine acts as a catalyst for ring formation rather than as an iodinating agent for the imidazole ring itself, it demonstrates the compatibility of iodine-based chemistry with solvent-free conditions.
Furthermore, the combination of solvent-free conditions with microwave irradiation represents another advanced synthetic strategy. nih.gov This dual approach can dramatically accelerate reaction rates. For example, the synthesis of oxadiazoles (B1248032) containing an imidazole moiety has been successfully achieved using solvent-free, microwave-assisted methods. nih.gov These green chemistry approaches are gaining traction for their ability to produce complex molecules with minimal waste and energy consumption. frontiersin.org
Examples of Solvent-Free Synthesis of Imidazole Derivatives
| Product Type | Method | Catalyst/Reagent | Key Advantages | Source |
|---|---|---|---|---|
| 1,2,4,5-Tetrasubstituted imidazoles | Three-component condensation | Molecular Iodine | Operational simplicity, inexpensive/non-toxic reagents, high yield. | researchgate.net |
| Oxadiazoles containing imidazole moiety | Microwave-assisted synthesis | Not specified | Combines benefits of solvent-free and microwave irradiation. | nih.gov |
| Quinoline derivatives | Friedländer condensation under microwave irradiation | Diphenyl phosphate | Demonstrates a general green chemistry approach applicable to heterocycles. | frontiersin.org |
Reaction Mechanisms and Mechanistic Investigations for Imidazole Synthesis and Functionalization
Elucidation of Iodination Reaction Mechanisms
The introduction of an iodine atom onto the 1,4-dimethyl-1H-imidazole ring is a key functionalization step. The mechanism of this transformation is predominantly an electrophilic aromatic substitution, where the regiochemical outcome is highly dependent on the reaction conditions.
Detailed Electrophilic Substitution Pathways
The iodination of the imidazole (B134444) ring proceeds through an electrophilic substitution pathway. The imidazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. Common iodinating agents include molecular iodine (I₂) and N-iodosuccinimide (NIS). organic-chemistry.org The reaction with molecular iodine often requires an activator or an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium ion (I⁺). mdpi.com
The mechanism involves the attack of the π-electrons of the imidazole ring on the electrophilic iodine source. This attack forms a positively charged intermediate known as a σ-complex or arenium ion, where the iodine atom is attached to a carbon atom of the ring and the aromaticity is temporarily disrupted. In the final step, a base present in the reaction mixture removes a proton from the same carbon atom, restoring the aromaticity of the imidazole ring and yielding the iodinated product. For 1,4-dimethyl-1H-imidazole, substitution can occur at the C2 or C5 position.
Influence of Acidity and Other Reaction Conditions on Regioselectivity
The position of iodination on the imidazole ring is highly sensitive to the reaction conditions, particularly the acidity (pH) of the medium. stackexchange.com Imidazole is an amphoteric molecule, capable of acting as both an acid and a base. stackexchange.com In acidic media, the imidazole ring can be protonated, forming an imidazolium ion. This protonation deactivates the ring towards electrophilic attack.
Conversely, under alkaline conditions, the N-H proton of an unsubstituted imidazole can be removed, but for N-methylated imidazoles like 1,4-dimethyl-1H-imidazole, this is not possible. The reaction is typically performed under neutral or slightly alkaline conditions to ensure the availability of the lone pair of electrons on the nitrogen, which contributes to the nucleophilicity of the ring. google.com
Studies on the alkylation of substituted imidazoles have shown that temperature can also play a crucial role in determining the isomeric product ratio. For instance, in the alkylation of 4(5)-nitro-1H-imidazoles in acidic media, lower temperatures favored the formation of the 5-nitro isomer, while higher temperatures led to the thermodynamically more stable 4-nitro isomer. This suggests that kinetic versus thermodynamic control, influenced by temperature and acidity, dictates the final product distribution in substitution reactions on the imidazole ring.
The choice of solvent and iodinating agent also impacts regioselectivity. For example, iodination of chlorinated aromatic compounds with silver salts showed that solvents like acetonitrile can significantly improve para regioselectivity compared to reactions in hexane or dichloromethane (DCM). nih.gov
| Substrate | Iodinating System | Solvent | Key Outcome | Reference |
|---|---|---|---|---|
| 3,5-dichlorophenol | Ag₂SO₄/I₂ | n-hexane | Good yield (90%) but poor regioselectivity (~1:1 ortho:para). | nih.gov |
| Anisole | Ag₂SO₄/I₂ | Acetonitrile | Improved para regioselectivity (ortho:para ~1:16). | nih.gov |
| Activated Aromatics | KI/(NH₄)₂S₂O₈ | Aqueous Methanol | Predominantly ortho-monoiodinated products. | organic-chemistry.org |
| 4(5)-nitro-1H-imidazoles | Benzyl chloride (Alkylation) | Acidic Media (75 °C) | Predominant formation of the 5-nitro isomers (kinetic product). | |
| 4(5)-nitro-1H-imidazoles | Benzyl chloride (Alkylation) | Acidic Media (140 °C) | Predominant formation of the 4-nitro isomers (thermodynamic product). |
Detailed Analysis of Imidazole Ring Formation Pathways
The synthesis of the imidazole core can be achieved through various methods, each involving distinct intermediates and mechanistic pathways.
Characterization of Transient Intermediates (e.g., Iminium Salts, Carbenes)
Several classical and modern synthetic routes to imidazoles proceed through well-characterized, yet transient, intermediates.
Iminium Salts : The van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) and an aldimine, which is an imine derivative. nih.gov The reaction is initiated by the deprotonation of TosMIC to form a carbanion. This nucleophile then attacks the electrophilic carbon of the imine, leading to a series of intermediates. Iminium species can be involved in related multicomponent reactions that form the imidazole ring. nih.gov
Carbenes : N-Heterocyclic carbenes (NHCs), which are stable forms of carbenes derived from the deprotonation of imidazolium salts, are not only used as ligands in organometallic chemistry but can also be intermediates in certain imidazole syntheses. nih.govgoogle.com Reactions between imidazolium-imine salts and a base can lead to C-C bond formation through the generation of an intermediate NHC. nih.gov Furthermore, rhodium(II)-catalyzed reactions of 1-sulfonyl triazoles with nitriles are proposed to proceed via rhodium iminocarbenoid intermediates to yield imidazoles. organic-chemistry.org Similarly, gold-catalyzed syntheses can involve highly electrophilic α-imino gold carbene intermediates. organic-chemistry.orgnih.gov
Mechanistic Role of Catalysts (e.g., Copper, Palladium)
Transition metal catalysts, particularly copper and palladium, play a pivotal role in modern imidazole synthesis by enabling efficient bond formation. beilstein-journals.orgacs.org
Copper Catalysis : Copper catalysts are widely used due to their low cost and high efficiency in promoting C-N and C-O bond formation. nih.gov In the synthesis of imidazoles, copper catalysts can facilitate various transformations. For example, copper-catalyzed multicomponent reactions can assemble the imidazole ring with high regioselectivity. organic-chemistry.orgnih.gov One proposed mechanism for a copper(II)-catalyzed C-N bond formation involves a Chan-Lam coupling type reaction, which then enters an Ullmann coupling pathway for intramolecular cyclization to form the final product, cycling the catalyst from Cu(I) to Cu(III) and back. beilstein-journals.org Copper(I) iodide (CuI) is a common catalyst for the N-arylation of imidazoles, a key step in the synthesis of many functionalized derivatives. nih.govacs.org
Palladium Catalysis : Palladium catalysts are instrumental in cross-coupling reactions for constructing complex organic molecules, including imidazole derivatives. researchgate.netnih.gov Tandem Palladium/Copper catalytic systems have been developed for cascade reactions that form fused imidazole scaffolds. acs.org The mechanism often involves an initial oxidative addition of an aryl halide to a Pd(0) species, forming a Pd(II) intermediate. acs.org This is followed by transmetalation with a copper-containing species and subsequent reductive elimination to form a C-N or C-C bond, regenerating the Pd(0) catalyst. acs.org
| Catalyst System | Reaction Type | Key Mechanistic Step | Reference |
|---|---|---|---|
| Copper(II) Acetate | Intramolecular C-H Amidation | Promotes C-N bond formation and cyclization. | beilstein-journals.org |
| Copper(I) Iodide | N-arylation of Imidazole | Facilitates coupling between imidazole and aryl iodides. | nih.gov |
| Palladium(II) Acetate / Copper(I) Iodide | Tandem Cross-Coupling Cascade | Oxidative addition of Pd(0) to aryl halide, transmetalation with Cu(I) species, reductive elimination. | acs.org |
| Rhodium(II) Acetate | [3+2] Cycloaddition | Formation of a rhodium iminocarbenoid intermediate from a triazole precursor. | organic-chemistry.org |
| Gold(III) Chloride | [2+2+1] Cycloaddition | Generation of a highly electrophilic α-imino gold carbene intermediate. | organic-chemistry.org |
Mechanistic Insights into Carbon-Iodine Bond Transformations
The carbon-iodine bond in 5-iodo-1,4-dimethyl-1H-imidazole is a versatile functional handle for further molecular elaboration, primarily through transition-metal-catalyzed cross-coupling reactions. The C-I bond is relatively weak, making iodoarenes highly reactive substrates for these transformations.
The mechanism of these reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, generally follows a catalytic cycle involving a palladium catalyst.
Oxidative Addition : The cycle begins with the oxidative addition of the iodo-imidazole to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) intermediate.
Transmetalation : The organopalladium(II) species then undergoes transmetalation with an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling). This step transfers the organic group from the other metal to the palladium center.
Reductive Elimination : The final step is reductive elimination from the palladium(II) complex, which forms the new carbon-carbon or carbon-heteroatom bond of the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
The efficiency and outcome of these transformations depend on the specific catalyst, ligands, base, and solvent used. The ligands coordinated to the palladium center are particularly crucial as they modulate the reactivity and stability of the catalytic species throughout the cycle.
Synthetic Utility and Research Applications of 5 Iodo 1,4 Dimethyl 1h Imidazole As a Molecular Building Block
A Key Player in Cross-Coupling Methodologies
The presence of an iodine atom on the imidazole (B134444) ring makes 5-iodo-1,4-dimethyl-1H-imidazole an excellent substrate for a variety of cross-coupling reactions. These reactions are fundamental in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and this compound is a valuable participant. researchgate.net
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with a halide. The iodo-substituted imidazole readily participates in Suzuki-Miyaura reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the 5-position of the imidazole ring. sci-hub.se The versatility of this reaction has been demonstrated in the synthesis of a range of substituted imidazoles. sci-hub.sersc.org The use of dialkylbiaryl phosphine (B1218219) ligands can enhance the reactivity and efficiency of these couplings. nih.gov
Heck Reaction: The Heck reaction facilitates the formation of a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This compound can be effectively utilized in Heck reactions to append alkenyl functionalities to the imidazole core.
Stille Coupling: In Stille coupling, an organotin compound is coupled with an organohalide. This method provides another avenue for creating new carbon-carbon bonds, and the iodo-imidazole derivative serves as a competent coupling partner.
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C(imidazole)-C(aryl) |
| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C(imidazole)-C(alkenyl) |
| Stille | Organostannane | Pd(PPh₃)₄ | C(imidazole)-C(organo) |
Copper-Catalyzed Transformations
Copper-catalyzed reactions, particularly Ullmann-type couplings, offer a classic and effective method for forming carbon-heteroatom and carbon-carbon bonds. organic-chemistry.org These reactions are often complementary to palladium-catalyzed methods.
The Ullmann condensation typically involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often at elevated temperatures. organic-chemistry.org this compound can undergo Ullmann-type reactions to introduce oxygen, nitrogen, or sulfur-containing functionalities. Ligands such as N,N-dimethylglycine can promote these reactions, allowing them to proceed under milder conditions. researchgate.net Intramolecular Ullmann-type C-N coupling has been employed for the synthesis of complex fused heterocyclic systems. researchgate.net
A Gateway to Advanced Heterocyclic Scaffolds
The reactivity of the carbon-iodine bond makes this compound a valuable precursor for creating more intricate molecular structures. nih.gov
Synthesis of Polycyclic and Fused Ring Systems
The imidazole core is a common motif in many biologically active molecules. longdom.org The ability to use this compound as a starting point for constructing polycyclic and fused-ring systems is of significant interest. nih.govorganic-chemistry.org Through sequential cross-coupling reactions or cycloaddition strategies, complex heterocyclic frameworks can be assembled. rsc.org For instance, an initial cross-coupling reaction can introduce a functional group that can then participate in a subsequent intramolecular cyclization, leading to the formation of a new ring fused to the imidazole. nih.gov
Introduction of Diverse Functionalities via the Carbon-Iodine Bond
The carbon-iodine bond in this compound is a versatile handle for introducing a wide array of functional groups. nih.gov This is due to the relative ease with which the iodine atom can be displaced or participate in various chemical transformations.
Halogen-metal exchange: Treatment with organolithium or Grignard reagents can replace the iodine with a metal, creating a nucleophilic imidazole species that can react with various electrophiles.
Substitution reactions: The iodo group can be displaced by nucleophiles, although this often requires specific conditions.
Iodine-promoted reactions: The iodine atom itself can act as a catalyst or a promoter in certain reactions, facilitating transformations at other positions on the molecule. acs.org
| Reagent(s) | Transformation | Introduced Functionality |
| Organoboronic acid, Pd catalyst | Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Vinyl |
| Alkene, Pd catalyst | Heck Reaction | Alkenyl |
| Alcohol/Amine, Cu catalyst | Ullmann Condensation | Alkoxy, Amino |
| Organolithium reagent, then Electrophile | Halogen-Metal Exchange | Various (e.g., -CHO, -COOH) |
Application in Catalysis Research
While this compound is primarily used as a building block, its derivatives have potential applications in catalysis. Imidazole-based compounds are known to act as ligands for transition metals, forming catalysts for a variety of organic transformations. researchgate.net The synthesis of novel imidazole derivatives, made possible by the reactivity of the iodo-substituted precursor, can lead to the development of new catalysts with unique properties. For example, by tailoring the substituents on the imidazole ring, the electronic and steric properties of the resulting metal complex can be fine-tuned, potentially leading to catalysts with enhanced activity, selectivity, or stability. researchgate.netresearchgate.net
As Ligands for Transition Metal Catalysis (e.g., N-Heterocyclic Carbenes)
The imidazole framework is a cornerstone in the development of N-heterocyclic carbenes (NHCs), which have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and steric tuneability. This compound serves as a valuable precursor for the synthesis of specialized NHC ligands, particularly abnormal N-heterocyclic carbenes (aNHCs) or mesoionic carbenes (MICs).
The presence of the iodine atom at the C5 position offers a strategic advantage for metallation. While typical NHCs bind to metals at the C2 position, the C5-iodo substituent allows for the synthesis of NHC complexes through oxidative addition of the C-I bond to a low-valent transition metal center. This process directly forms a metal-carbon bond at the C5 position of the imidazole ring, generating an aNHC complex. For instance, studies on related 4-iodo-imidazolium salts have demonstrated that they can react with palladium(0) or platinum(0) complexes, such as [Pd(PPh₃)₄], to yield stable abnormal NHC complexes. acs.org This synthetic route is significant because it provides access to aNHC complexes that might be difficult to obtain through the traditional method of deprotonating the C2 position.
The general strategy involves the reaction of the iodo-imidazolium salt with a metal precursor, leading to the formation of a C5-metalated imidazole species. This resulting complex retains the proton at the C2 position, which can potentially be removed in a subsequent step to allow for a second metallation, opening pathways to heterobimetallic NHC complexes. acs.org The 1,4-dimethyl substitution pattern on the imidazole ring of this compound ensures that the resulting NHC ligand has well-defined steric and electronic properties, which are crucial for influencing the activity and selectivity of the metal catalyst in various organic transformations.
The table below summarizes a representative reaction for the synthesis of an abnormal NHC complex from a related iodo-imidazolium salt, illustrating the general principle applicable to derivatives of this compound.
| Precursor | Metal Complex | Product Type | Ref. |
| 1,3-Diethyl-4-iodo-imidazolium Salt | [Pd(PPh₃)₄] | Abnormal Pd-NHC Complex | acs.org |
Directing Groups in C-H Activation Chemistry
The field of C-H activation chemistry has revolutionized synthetic organic chemistry by enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. A key strategy in this area is the use of directing groups, which coordinate to a metal catalyst and position it in close proximity to a specific C-H bond, thereby facilitating selective activation. The imidazole moiety is a well-established directing group for transition-metal-catalyzed C-H functionalization reactions. nih.gov
The nitrogen atom at the N3 position of the 1,4-dimethyl-1H-imidazole ring can act as a Lewis basic site to coordinate with a transition metal catalyst, such as rhodium(III) or palladium(II). nih.govrsc.org This coordination brings the metal center close to the C-H bonds of a substrate attached to the imidazole, typically at the C2 position or on a group attached to the N1 nitrogen. However, the inherent structure of this compound itself presents interesting possibilities. When a substrate is attached to the imidazole ring, the N3 atom can direct the functionalization of ortho C-H bonds on that substrate. For example, Rh(III)-catalyzed C-H alkylation has been achieved using an imidazole group to direct the reaction. nih.gov
While specific studies detailing the use of this compound as a directing group are not prevalent, the principles established for other imidazole-based directing groups are directly applicable. The electronic properties of the imidazole ring, influenced by the methyl and iodo substituents, can modulate the coordinating ability of the nitrogen atom and, consequently, the efficiency and selectivity of the C-H activation process. The bulky iodine atom could also exert a steric influence, potentially favoring functionalization at less hindered positions. The versatility of imidazole as a directing group is demonstrated in its ability to facilitate a variety of transformations, including alkylations, arylations, and annulations. nih.govrsc.org
The following table outlines the general role of imidazole derivatives as directing groups in C-H activation.
| Directing Group | Metal Catalyst | Transformation | Ref. |
| Imidazole | Rh(III) | C-H Alkylation/Annulation | nih.gov |
| Amino Acid with Bidentate directing group | Pd(II) | β- and γ-C(sp³)–H Functionalization | rsc.org |
Development of Chemical Probes and Research Tools
Chemical probes are small molecules designed to selectively interact with a specific biological target, such as an enzyme or receptor, allowing for the study of its function in complex biological systems. The iodo-imidazole scaffold is a valuable building block in the synthesis of such research tools. The iodine atom serves as a versatile handle for introducing further complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck couplings), enabling the rapid generation of a library of compounds for biological screening. orgsyn.org
A notable application of a closely related structure, 1-(5-iodo-1H-imidazole-4-yl)pent-4-en-1-one, highlights the utility of the 5-iodo-imidazole core in developing chemical probes. This compound was synthesized as a key intermediate for a library of potential irreversible inhibitors of methionine aminopeptidase (B13392206) 2 (MetAP2), an enzyme implicated in cancer. orgsyn.org In this context, the iodo-imidazole derivative was further elaborated through reactions like N-alkylation and Heck coupling to produce a range of epoxyimidazoles designed to mimic the natural product ovalicin. The goal of this research was explicitly stated as the discovery and characterization of chemical probes for cancer research. orgsyn.org
The this compound molecule provides a stable, N-methylated core that can be similarly exploited. The iodine atom allows for precise chemical modifications to explore structure-activity relationships (SAR) and optimize the potency and selectivity of a potential probe. The dimethylated imidazole core itself can participate in crucial binding interactions with the target protein. The ability to systematically modify the structure starting from this compound makes it an important building block for creating tailored molecules to investigate biological pathways and validate new drug targets. orgsyn.org
| Intermediate Core | Target | Application | Ref. |
| 5-Iodo-1H-imidazole | Methionine aminopeptidase 2 (MetAP2) | Development of irreversible inhibitors as chemical probes for cancer research | orgsyn.org |
Q & A
Q. What are the recommended synthetic routes for 5-iodo-1,4-dimethyl-1H-imidazole, and how can reaction conditions be optimized?
A base-promoted approach using amidines and ketones under transition-metal-free conditions can yield halogenated imidazole derivatives, though iodination may require specific halogenating agents (e.g., 1-iodoalkynes) . Copper-catalyzed methods, such as those described for 5-iodo-1,4-disubstituted triazoles, can be adapted by substituting alkynes with appropriate precursors. Optimization involves adjusting bases (e.g., triethylamine) and avoiding stoichiometric copper salts to improve selectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
Key techniques include:
- NMR : Analyze H and C spectra to confirm substitution patterns and iodine integration. Substituent-induced deshielding effects on imidazole protons are diagnostic .
- IR : Identify functional groups (e.g., C-I stretching at ~500 cm) .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns. Cross-reference with computational predictions (e.g., PubChem data) to validate structural assignments .
Q. What role do substituents on the imidazole ring play in directing iodination reactions?
Methyl groups at the 1- and 4-positions electronically deactivate the ring, directing electrophilic iodination to the 5-position. Steric effects from substituents can further influence regioselectivity, as seen in analogous halogenated imidazoles .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software aid in resolving the molecular structure of this compound?
SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and iodine positioning. ORTEP-3 can visualize thermal ellipsoids, critical for assessing disorder in iodine atoms. This approach is particularly effective for high-resolution data or twinned crystals .
Q. What strategies resolve contradictions in reported synthetic yields or spectral data for halogenated imidazole derivatives?
Contradictions often arise from solvent polarity, catalyst loading, or purification methods. Systematic replication under controlled conditions (e.g., inert atmosphere, standardized workup) is essential. Cross-validate spectral data with computational tools (e.g., PubChem’s SMILES analysis) and crystallographic results to identify artifacts .
Q. How can computational tools predict synthetic pathways for novel 5-iodoimidazole derivatives?
Databases like PISTACHIO and REAXYS enable retrosynthetic analysis by mapping plausible precursors and reaction steps. Machine learning models trained on halogenation reactions can prioritize routes with high feasibility scores, minimizing trial-and-error experimentation .
Q. How does the electronic environment of the imidazole ring influence its reactivity in cross-coupling reactions?
The electron-withdrawing iodine atom at the 5-position enhances the ring’s electrophilicity, facilitating Suzuki-Miyaura couplings. However, steric hindrance from methyl groups may require tailored catalysts (e.g., Pd/ligand systems) to maintain efficiency, as observed in related triazole syntheses .
Q. What mechanistic insights explain the base-promoted formation of iodinated imidazoles under transition-metal-free conditions?
The reaction likely proceeds via deprotonation of the amidine precursor, followed by nucleophilic attack on a ketone to form a spiro intermediate. Iodination occurs through a halogenative cyclization step, with base strength critical for stabilizing reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
